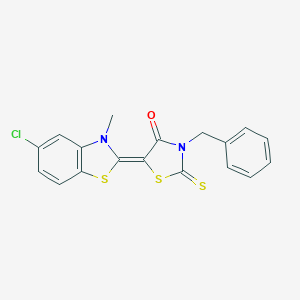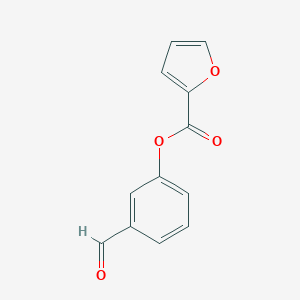
6-クロロ-4-フェニル-2-(4-フェニルピペラジン-1-イル)キナゾリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is a chemical compound with the molecular formula C24H21ClN4. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Research: The compound is used in studies related to its biological activity and potential therapeutic effects.
Chemical Research: It serves as a building block for the synthesis of other quinazoline derivatives with various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline typically involves the reaction of 6-chloro-4-phenylquinazoline with 4-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
化学反応の分析
Types of Reactions
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
作用機序
The mechanism of action of 6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
類似化合物との比較
Similar Compounds
4-Phenylquinazoline: Lacks the piperazine moiety and has different biological activities.
6-Chloroquinazoline: Lacks the phenyl and piperazine groups, resulting in different chemical properties and applications.
Uniqueness
6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. The presence of both the chloro and piperazine groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFWMFUHURUWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B402909.png)
![3-(3-bromophenyl)-5-(4-fluorophenyl)-4,6-dioxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-[1,3]-dioxoindane)](/img/structure/B402911.png)
![2-(3,4-dichlorophenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402912.png)
![4-(morpholin-4-yl)-6-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B402913.png)

![2,4-Dimethylbenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402916.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402918.png)
![3-{4-nitrophenyl}-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2,4-dichlorophenyl)hydrazone]](/img/structure/B402919.png)
![2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B402920.png)
![3-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402922.png)

![(5E)-5-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B402927.png)


